1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

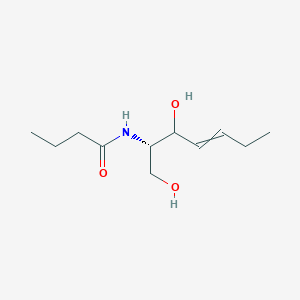

1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, also known as Acetyl-L-cysteine (ALC), is a naturally occurring amino acid derivative that has been widely studied due to its numerous potential applications in biochemistry and physiology. ALC is a widely used supplement that is believed to have antioxidant, anti-inflammatory, and anti-aging properties. It is also believed to have potential therapeutic benefits for a range of conditions, including chronic bronchitis, bronchial asthma, and cystic fibrosis.

Scientific Research Applications

Biomarker Development

- Biomarker for 1-Chloro-2-hydroxy-3-butene Exposure : A study developed an isotope dilution LC/ESI-MS-MS method to quantify urinary metabolites, including 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone, as biomarkers of 1-chloro-2-hydroxy-3-butene (CHB) exposure in mice and rats. This method demonstrated that CHB could be in vivo biotransformed into these metabolites, highlighting their potential use as practical biomarkers for CHB exposure (Wu et al., 2019).

Chemical and Enzymatic Synthesis

Enzymatic Synthesis of Acetoin : Research involving engineered Bacillus subtilis demonstrated efficient conversion of 2,3-butanediol to acetoin using a whole-cell biocatalyst. This enzymatic process involved NADH oxidase and 2,3-butanediol dehydrogenase, offering an environmentally friendly and high-yielding method for acetoin production (Bao et al., 2014).

Synthesis of Enantiopure Acetoin : A study described the enzymatic synthesis of the α-hydroxy ketone (R)-acetoin from meso-2,3-butanediol using a (S)-selective alcohol dehydrogenase. This process highlighted the significance of nicotinamide adenine dinucleotide regeneration in the oxidative route for producing enantiopure acetoin (Kochius et al., 2014).

Metabolite Identification and Characterization

Urinary Metabolite Identification : In a study identifying urinary metabolites of butadiene, N-acetyl-S-(1-(hydroxymethyl)-2-propenyl)-L-cysteine, a metabolite related to this compound, was characterized. This research provided insights into the metabolic pathways of butadiene and its potential health impacts (Nauhaus et al., 1996).

Acetoin Synthesis via Thermophilic Cell-Free Cascade Enzymatic Reaction : A study demonstrated the synthesis of acetoin from pyruvate using a cell-free enzyme-catalyzed system at improved temperatures. This process employed thermostable enzymes and optimized conditions for efficient acetoin production (Jia et al., 2017).

Mechanism of Action

Target of Action

Like many pharmaceutical drugs, it likely interacts with specific receptors or enzymes in the body .

Mode of Action

Generally, drugs attach to the binding site of their target, either stimulating (as an agonist) or blocking (as an antagonist) the receptor, initiating or inhibiting the receptor’s dedicated action .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetoxy-4-(N-acetyl-L-cysteinyl)-2-butanone involves the acetylation of N-acetyl-L-cysteine followed by the condensation of the resulting product with 2-butanone.", "Starting Materials": [ "N-acetyl-L-cysteine", "Acetic anhydride", "Sodium acetate", "2-butanone", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve N-acetyl-L-cysteine (1.0 g) in methanol (10 mL) and add hydrochloric acid (1 mL). Stir the mixture for 30 minutes at room temperature.", "Step 2: Add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 3: Add acetic anhydride (1.5 mL) dropwise to the solution while stirring. Continue stirring for 1 hour at room temperature.", "Step 4: Add sodium acetate (1.0 g) to the solution and stir for an additional 30 minutes.", "Step 5: Extract the product with diethyl ether (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in 2-butanone (10 mL) and add sodium hydroxide (1 M) dropwise until the pH of the solution reaches 8-9.", "Step 8: Heat the solution to reflux for 1 hour.", "Step 9: Cool the solution to room temperature and extract the product with diethyl ether (3 x 10 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product." ] } | |

CAS RN |

144889-52-1 |

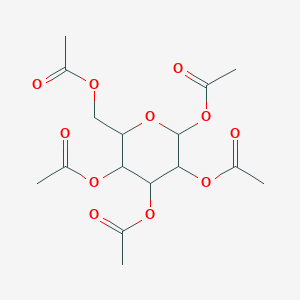

Molecular Formula |

C11H17NO6S |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m1/s1 |

InChI Key |

AGVNXPWJROBNQY-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CSCCC(=O)COC(=O)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |

synonyms |

N-Acetyl-S-[4-(acetyloxy)-3-oxobutyl]-L-cysteine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)